1-(2,5-dimethylbenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione
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Overview
Description
1-(2,5-dimethylbenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione is an organic compound that belongs to the class of pyrazine derivatives This compound is characterized by its unique structure, which includes a pyrazine ring substituted with a 2,5-dimethylbenzyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylbenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylbenzylamine with phenylglyoxal in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions for several hours. The resulting product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethylbenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazine ring is substituted with different nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyrazine oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: The compound has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylbenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic pathways.
Comparison with Similar Compounds
1-(2,5-dimethylbenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione can be compared with other pyrazine derivatives and similar compounds:
Pyrazine Derivatives: Compounds such as 2,3-dimethylpyrazine and 2,5-dimethylpyrazine share structural similarities but differ in their substitution patterns and biological activities.
Benzimidazoles: These compounds, such as benzimidazole and its derivatives, also exhibit diverse biological activities and are used in various applications, including pharmaceuticals and agrochemicals.
Phenylpyrazines: Compounds like 2-phenylpyrazine and 3-phenylpyrazine have similar structures but differ in their substitution patterns and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-4-phenylpyrazine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-14-8-9-15(2)16(12-14)13-20-10-11-21(19(23)18(20)22)17-6-4-3-5-7-17/h3-12H,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRKPJSSILVXIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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